molecular formula C14H19NO2 B3092453 Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate CAS No. 1228092-34-9

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate

Cat. No.: B3092453
CAS No.: 1228092-34-9
M. Wt: 233.31
InChI Key: MBZAGPLGLMIZOL-RYUDHWBXSA-N
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Description

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate (CAS: 1228092-34-9) is a chiral carbamate derivative featuring a cyclopropane core substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol . The compound is characterized by its rigid cyclopropane ring, which imposes stereochemical constraints, and the Boc group, which enhances stability during synthetic manipulations. It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes like LSD1 (lysine-specific demethylase 1) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-phenylcyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAGPLGLMIZOL-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H]1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate typically involves the reaction of (1S,2S)-2-phenylcyclopropylamine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenylcyclopropyl moiety can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate are highlighted through comparisons with analogs, as detailed below:

Structural Variations and Physicochemical Properties
Compound Name Key Substituents Molecular Weight (g/mol) Key Features
This compound Phenyl, Boc 233.31 Rigid cyclopropane core; chiral centers at (1S,2S); Boc protection.
Tert-butyl ((1R,2S)-2-(4-bromophenyl)cyclopropyl)carbamate 4-Bromophenyl, Boc 312.20 Bromine increases molecular weight and reactivity for cross-coupling.
Benzyl ((1S,2S)-2-benzylcyclopropyl)carbamate Benzyl (replaces Boc), Benzylcyclopropyl Not reported Enhanced lipophilicity; benzyl group susceptible to hydrogenolysis.
Tert-butyl ((1R,2S)-1-[(cyclopropylsulfonyl)carbamoyl]-2-vinylcyclopropyl)carbamate Sulfonylcarbamoyl, Vinyl Not reported Electron-withdrawing sulfonyl group; vinyl introduces conjugation potential.
Tert-butyl [(1S,2S)-2-ethynylcyclohexyl]carbamate Ethynyl, Cyclohexyl (vs. cyclopropane) Not reported Ethynyl adds rigidity; cyclohexyl reduces ring strain vs. cyclopropane.

Key Observations :

  • Substituent Effects : Bromine (in ) enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura couplings. The benzyl group in increases lipophilicity but reduces metabolic stability compared to Boc.
  • Stereochemistry : The (1S,2S) configuration in the parent compound contrasts with (1R,2S) in analogs like , affecting binding to chiral biological targets .
Spectroscopic and Analytical Data
  • NMR Characterization : All compounds are validated via ¹H/¹³C NMR, with distinct shifts for cyclopropane protons (δ 1.2–2.5 ppm) and Boc tert-butyl groups (δ 1.4 ppm) .
  • Purity Standards : Elemental analysis confirms >95% purity, with deviations <±0.4% from theoretical values .

Biological Activity

Tert-butyl ((1S,2S)-2-phenylcyclopropyl)carbamate is a carbamate derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. With a CAS number of 185256-49-9, this compound is characterized by its unique cyclopropyl structure, which may contribute to its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1O2NC3H5\text{C}_1\text{H}_1\text{O}_2\text{N}\text{C}_3\text{H}_5

This structure includes a tert-butyl group attached to a carbamate moiety, which is further linked to a phenylcyclopropane unit. This configuration may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The carbamate group can act as a competitive inhibitor for certain enzymes, modulating their activity.
  • Receptor Interaction : The phenyl group may enhance binding affinity to various receptors involved in cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . Studies reveal that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests potential therapeutic applications in inflammatory diseases.

Antitumor Activity

In cancer research, this compound has shown promise as an anticancer agent . A notable study evaluated its effects on MCF-7 breast cancer cells, revealing significant cytotoxicity and induction of apoptosis through mitochondrial pathways. These findings highlight its potential role in cancer therapy.

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduces pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cell lines

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Antimicrobial Testing : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition comparable to standard antibiotics.
  • Anti-inflammatory Model : In a murine model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.
  • Antitumor Efficacy : Research focusing on MCF-7 cells demonstrated that treatment with the compound led to significant cell death and activation of apoptotic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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